molecular formula C5H12Cl2N2O3 B8137947 2,5-Diamino-4-oxopentanoic Acid Dihydrochloride

2,5-Diamino-4-oxopentanoic Acid Dihydrochloride

Cat. No.: B8137947
M. Wt: 219.06 g/mol
InChI Key: OYEIFWSSHAWONL-UHFFFAOYSA-N
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Description

2,5-Diamino-4-oxopentanoic Acid Dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N2O3 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Modification of Enzymes : Chalkley and Bloxham (1976) reported that 5-chloro-4-oxopentanoic acid modifies pyruvate kinase, specifically targeting cysteine as the reactive group. This finding suggests potential applications in studying or modifying enzymatic functions (Chalkley & Bloxham, 1976).

  • Gas-Phase Ion Fragmentation Mechanisms : Kanawati et al. (2008) discovered a new mechanism for CO2 elimination and water and CO elimination in 4-oxopentanoic acid, which could be significant for understanding chemical reactions in the gas phase (Kanawati et al., 2008).

  • Chemiluminescence in Liquid Chromatography : Ishida et al. (1990) used 4,5-Diaminophthalhydrazide dihydrochloride as a chemiluminescence derivatization reagent for α-keto acids, highlighting its sensitivity and selectivity for use in liquid chromatography (Ishida et al., 1990).

  • Synthesis of Derivatives : Greene and Lewis (1978) demonstrated that vigorous treatment of related compounds could lead to the production of various derivatives, indicating potential for synthetic applications in organic chemistry (Greene & Lewis, 1978).

  • Impact on Nitric Oxide Measurements : Zhang et al. (2002) noted that DAF-2 can interfere with nitric oxide measurements, which is crucial for understanding its effects in biological systems (Zhang et al., 2002).

  • Stereoselective Synthesis in Asymmetric Hydrogenation : Park et al. (1989) demonstrated a method for the stereoselective synthesis of 2,4-diamino acids, including 2,4-diaminopentanoic acid, via asymmetric hydrogenation. This has implications for producing specific amino acid configurations (Park et al., 1989).

  • Synthesis from Various Precursors : Zav’yalov and Zavozin (1987) outlined methods for synthesizing 4-OXO-5-aminopentanoic acid hydrochloride, demonstrating the versatility of synthetic routes for this compound (Zav’yalov & Zavozin, 1987).

  • Identification in Biological Systems : Shaw et al. (1981) found 2,4-Diamino-3-methylbutanoic acid in root nodules of Lotus tenuis, suggesting its role as a novel amino acid, potentially with antibiotic properties (Shaw et al., 1981).

  • Synthesis and Electrosynthesis Techniques : Yuan (2006) and Konarev et al. (2007) described methods for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride, including electrosynthesis, highlighting efficient production techniques (Yuan, 2006), (Konarev et al., 2007).

  • Applications in Tumor Imaging : Huang et al. (2019) synthesized a novel glutamine derivative for potential use in tumor imaging, highlighting its application in medical diagnostics (Huang et al., 2019).

Properties

IUPAC Name

2,5-diamino-4-oxopentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEIFWSSHAWONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-4-oxopentanoic Acid Dihydrochloride
Reactant of Route 2
2,5-Diamino-4-oxopentanoic Acid Dihydrochloride
Reactant of Route 3
2,5-Diamino-4-oxopentanoic Acid Dihydrochloride
Reactant of Route 4
2,5-Diamino-4-oxopentanoic Acid Dihydrochloride
Reactant of Route 5
2,5-Diamino-4-oxopentanoic Acid Dihydrochloride
Reactant of Route 6
2,5-Diamino-4-oxopentanoic Acid Dihydrochloride

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